molecular formula C9H7Cl2NO2S2 B14455899 Carbanilic acid, 3,4-dichlorodithio-, glycolate CAS No. 73623-06-0

Carbanilic acid, 3,4-dichlorodithio-, glycolate

Katalognummer: B14455899
CAS-Nummer: 73623-06-0
Molekulargewicht: 296.2 g/mol
InChI-Schlüssel: KZYJKWNMZDRNII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbanilic acid, 3,4-dichlorodithio-, glycolate is a chemical compound with the molecular formula C9-H7-Cl2-N-O2-S2 and a molecular weight of 296.19 . This compound is known for its unique structure, which includes both carbanilic acid and glycolate moieties, making it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of Carbanilic acid, 3,4-dichlorodithio-, glycolate typically involves the reaction of 3,4-dichlorodithio-carbanilic acid with glycolic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.

Analyse Chemischer Reaktionen

Carbanilic acid, 3,4-dichlorodithio-, glycolate undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Carbanilic acid, 3,4-dichlorodithio-, glycolate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its unique chemical structure and reactivity.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Wirkmechanismus

The mechanism of action of Carbanilic acid, 3,4-dichlorodithio-, glycolate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Carbanilic acid, 3,4-dichlorodithio-, glycolate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components or similar compounds.

Eigenschaften

CAS-Nummer

73623-06-0

Molekularformel

C9H7Cl2NO2S2

Molekulargewicht

296.2 g/mol

IUPAC-Name

S-[(3,4-dichlorophenyl)carbamothioyl] 2-hydroxyethanethioate

InChI

InChI=1S/C9H7Cl2NO2S2/c10-6-2-1-5(3-7(6)11)12-9(15)16-8(14)4-13/h1-3,13H,4H2,(H,12,15)

InChI-Schlüssel

KZYJKWNMZDRNII-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1NC(=S)SC(=O)CO)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.